molecular formula C23H26N4O B7543846 N-[2-(2-Methylpiperidin-1-YL)ethyl]-2-(pyridin-2-YL)quinoline-4-carboxamide

N-[2-(2-Methylpiperidin-1-YL)ethyl]-2-(pyridin-2-YL)quinoline-4-carboxamide

Cat. No.: B7543846
M. Wt: 374.5 g/mol
InChI Key: RBXNIWMNBGVNMX-UHFFFAOYSA-N
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Description

N-[2-(2-Methylpiperidin-1-YL)ethyl]-2-(pyridin-2-YL)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Methylpiperidin-1-YL)ethyl]-2-(pyridin-2-YL)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.

    Attachment of the Piperidine Moiety: The piperidine moiety can be attached via a reductive amination reaction, where a piperidine derivative reacts with an aldehyde or ketone group on the quinoline-pyridine intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine group reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Methylpiperidin-1-YL)ethyl]-2-(pyridin-2-YL)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or quinoline rings, where nucleophiles such as amines or thiols replace existing substituents.

    Amidation: The carboxamide group can undergo amidation reactions with various amines, leading to the formation of new amide derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Amidation Reagents: Carboxylic acids, acid chlorides.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, substituted quinoline or pyridine derivatives, and new amide derivatives.

Scientific Research Applications

N-[2-(2-Methylpiperidin-1-YL)ethyl]-2-(pyridin-2-YL)quinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2-Methylpiperidin-1-YL)ethyl]-2-(pyridin-2-YL)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-[2-(2-Methylpiperidin-1-YL)ethyl]-2-(pyridin-2-YL)quinoline-4-carboxamide can be compared with other similar compounds, such as:

    N-Methyl-1-(pyridin-2-yl)methanamine: This compound has a similar pyridine moiety but lacks the quinoline core and piperidine moiety.

    Quinoline Derivatives: Other quinoline derivatives may have different substituents on the quinoline ring, leading to variations in their chemical and biological properties.

    Piperidine Derivatives: Compounds with different substituents on the piperidine ring may exhibit different pharmacological activities.

The uniqueness of this compound lies in its specific combination of the quinoline, pyridine, and piperidine moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-17-8-5-7-14-27(17)15-13-25-23(28)19-16-22(21-11-4-6-12-24-21)26-20-10-3-2-9-18(19)20/h2-4,6,9-12,16-17H,5,7-8,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXNIWMNBGVNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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